![molecular formula C22H22N4 B5613567 N'-[4-(dimethylamino)benzylidene]-N-phenylbenzenecarbohydrazonamide](/img/structure/B5613567.png)
N'-[4-(dimethylamino)benzylidene]-N-phenylbenzenecarbohydrazonamide
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Description
Synthesis Analysis
The synthesis of N'-[4-(dimethylamino)benzylidene]-N-phenylbenzenecarbohydrazonamide and similar compounds involves multiple steps, including the formation of benzohydrazone derivatives from appropriate precursors. Techniques such as microwave irradiation have been employed to facilitate the synthesis process (Kurian et al., 2013), while the structural confirmation of these compounds has been performed using X-ray crystallography and NMR spectroscopy (Zhou & Ma, 2012).
Molecular Structure Analysis
X-ray crystallography has been widely used to determine the molecular structure of N'-[4-(dimethylamino)benzylidene]-N-phenylbenzenecarbohydrazonamide derivatives. These studies reveal that such compounds often crystallize in various space groups and demonstrate significant molecular geometry, including the angles between molecular planes and the presence of hydrogen bonding (Zhou & Ma, 2012).
Chemical Reactions and Properties
Benzohydrazone compounds, including N'-[4-(dimethylamino)benzylidene]-N-phenylbenzenecarbohydrazonamide, exhibit a variety of chemical behaviors, particularly in reactions that involve the C=N double bond. These compounds can undergo various chemical reactions, contributing to their relevance in synthetic chemistry. Their reactivity can be influenced by the presence of substituents on the benzene rings (Kisseljova et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, can vary significantly based on their molecular structure. X-ray crystallography provides insight into the crystal packing and intermolecular interactions, which can influence the physical properties of the material (Zhou & Ma, 2012).
Chemical Properties Analysis
The chemical properties of N'-[4-(dimethylamino)benzylidene]-N-phenylbenzenecarbohydrazonamide derivatives are closely related to their molecular structure. The presence of functional groups such as the dimethylamino group and the hydrazone moiety play a crucial role in defining their chemical behavior. These groups can participate in various chemical reactions, contributing to the versatility of these compounds in organic synthesis (Kisseljova et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N'-phenylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-26(2)21-15-13-18(14-16-21)17-23-25-22(19-9-5-3-6-10-19)24-20-11-7-4-8-12-20/h3-17H,1-2H3,(H,24,25)/b23-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKFDIORNNUMHY-HAVVHWLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=NC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=NC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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